2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone

Description

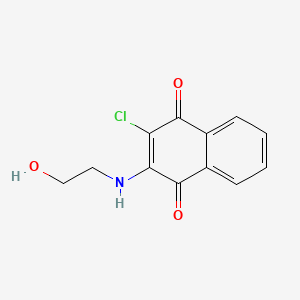

Chemical Structure and Properties 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone (C₁₂H₁₀ClNO₃; molecular weight 251.666) is a synthetic 1,4-naphthoquinone derivative characterized by a chloro substituent at position 2 and a 2-hydroxyethylamino group at position 3 (ChemSpider ID: 88026) . It is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 2-aminoethanol under mild conditions, yielding a red-orange solid with a decomposition temperature of 215°C . Its structure is confirmed by NMR and EI-FT-ICRMS analyses . The hydroxyethylamino group enhances solubility in polar solvents compared to unsubstituted naphthoquinones, which is critical for biological applications .

Properties

IUPAC Name |

2-chloro-3-(2-hydroxyethylamino)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c13-9-10(14-5-6-15)12(17)8-4-2-1-3-7(8)11(9)16/h1-4,14-15H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAMDFQYYYJMKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220138 | |

| Record name | 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69844-34-4 | |

| Record name | 2-Chloro-3-[(2-hydroxyethyl)amino]-1,4-naphthalenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69844-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069844344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC130362 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-3-((2-HYDROXYETHYL)AMINO)-1,4-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVS5KHM2SL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone typically involves the following steps:

Starting Material: The synthesis begins with 1,4-naphthoquinone.

Amination: The hydroxyethylamino group is introduced through a nucleophilic substitution reaction. This involves reacting the chlorinated naphthoquinone with 2-aminoethanol under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone is a synthetic organic compound of the naphthoquinone family with diverse applications in chemistry, biology, medicine, and industry. It contains a chloro group at the second position, a hydroxyethylamino group at the third position, and a naphthoquinone core.

Scientific Research Applications

Chemistry

2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone serves as a precursor in synthesizing complex organic molecules.

Biology

The compound is studied for its potential as an antimicrobial and anticancer agent. Naphthoquinone derivatives, in general, exhibit diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.

Medicine

It is investigated for therapeutic properties, particularly in treating infectious diseases and cancer.

Industry

Due to its chromophoric properties, it is utilized in developing dyes and pigments.

Anticancer Activity

2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone has shown anticancer potential through in vitro assays against various cancer cell lines. For example, it demonstrated significant cytotoxicity against HeLa cells (cervical cancer), with an IC50 value lower than that of etoposide, an established chemotherapeutic agent. The mechanism of action appears to involve apoptosis induction, evidenced by increased early and late apoptotic cell populations after treatment.

Separation Application

2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase contains acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . It can be used for isolating impurities in preparative separation and is suitable for pharmacokinetics .

Mechanism of Action

The mechanism of action of 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells or inhibit the growth of microbial pathogens. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1,4-Naphthoquinone derivatives exhibit diverse bioactivities modulated by substituents at positions 2 and 3. Below is a comparative analysis of key analogues:

Physicochemical and Spectral Comparisons

- Melting Points: Hydroxyethylamino (5a) and thymidine hybrids exhibit higher decomposition temperatures (>200°C) than furan/pyridine derivatives (~140°C), correlating with thermal stability .

- Spectroscopy: DFT and FTIR studies reveal that electron-withdrawing groups (e.g., Cl) at position 2 redshift quinone carbonyl stretches (1670–1640 cm⁻¹), while amino groups at position 3 broaden NH peaks in NMR .

Biological Activity

2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone, a derivative of naphthoquinone, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structure, which includes a chloro group and a hydroxyethylamino side chain, contributing to its potential therapeutic applications. Research has demonstrated that naphthoquinones exhibit various biological activities, including anticancer, antimicrobial, and antioxidant properties. This article delves into the biological activity of 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone, presenting detailed research findings, case studies, and data tables.

The molecular formula of 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone is CHClN\O, with a molecular weight of approximately 253.67 g/mol. The compound is soluble in organic solvents and exhibits distinct UV-visible absorption characteristics typical of naphthoquinones.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone through in vitro assays against various cancer cell lines. For instance, a study involving HeLa cells (cervical cancer) demonstrated significant cytotoxicity with an IC value lower than that of established chemotherapeutic agents like etoposide. The mechanism of action appears to involve apoptosis induction, as evidenced by flow cytometry analysis showing increased early and late apoptotic cell populations after treatment .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC (µM) | Apoptosis Induction (%) |

|---|---|---|---|

| 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone | HeLa | <10 | 52–81 |

| Etoposide | HeLa | 15 | N/A |

| 5-Acetoxy-1,4-naphthoquinone | IGROV-1 (Ovarian) | 7.54 | N/A |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various bacterial strains. Studies have indicated that naphthoquinone derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone | Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL | |

| Pseudomonas aeruginosa | 35 µg/mL |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that it possesses significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases.

Case Study 1: In Vitro Evaluation on HeLa Cells

In a controlled laboratory setting, researchers treated HeLa cells with varying concentrations of 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone for 24 hours. The results showed a dose-dependent decrease in cell viability, with apoptosis being confirmed through annexin V staining.

Case Study 2: Antimicrobial Efficacy Assessment

A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 25 µg/mL.

Q & A

Basic: What are the established synthetic routes for 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution using 2,3-dichloro-1,4-naphthoquinone and 2-aminoethanol in ethanol at room temperature. Optimization includes:

- Catalyst-free conditions : Ethanol serves as both solvent and proton donor, minimizing side reactions.

- Purification : Recrystallization yields a red-orange solid with a decomposition point of 215°C, confirmed via NMR and high-resolution mass spectrometry (HRMS) .

Alternative methods for related derivatives employ microwave-assisted multicomponent reactions with ammonium acetate, accelerating reaction kinetics and improving yields .

Basic: How is the molecular structure of this compound characterized, and what crystallographic data are available?

X-ray crystallography confirms the planar naphthoquinone core (maximum deviation: 0.078 Å) and a dihedral angle of 52.38° between the quinone and aromatic substituents. Key interactions include N–H⋯O hydrogen bonds stabilizing the crystal lattice. Data collection at 296 K with an R-factor of 0.040 validates structural accuracy . Complementary techniques like FT-IR and UV-Vis spectroscopy further characterize functional groups and electronic transitions .

Basic: What biological activities have been reported for this compound?

- Antioxidant effects : Reduces lipid peroxidation (TBA-reactive substances) in loach embryos by 30–50% at 10⁻⁷–10⁻³ M, accompanied by increased superoxide dismutase (SOD) and catalase activity .

- Antimicrobial activity : Derivatives with hydroxyethylamino groups show selective inhibition against Candida tenuis (MIC: 5–10 µg/mL), though no activity against E. coli .

- Anticancer potential : Structural analogs inhibit EGFR tyrosine kinase via van der Waals, π–π, and H-bonding interactions in molecular docking studies .

Advanced: How do redox properties influence its biological mechanisms, and how can contradictory data be resolved?

The compound exhibits dual redox behavior :

- Prooxidant activity : Generates ROS via quinone-semiquinone cycling, disrupting cellular redox balance .

- Antioxidant effects : In embryonic models, it reduces lipid peroxidation by upregulating SOD and catalase, suggesting context-dependent redox modulation .

Resolution strategies : - Compare ROS levels in isolated enzymes vs. whole-cell assays.

- Use spin-trapping agents (e.g., DMPO) to quantify semiquinone radicals in vitro .

Advanced: What experimental designs are used to study its EGFR inhibition?

- Molecular docking : Simulate binding to EGFR’s ATP pocket (PDB ID: 1M17) using AutoDock Vina, prioritizing compounds with ∆G < -8 kcal/mol .

- Kinase assays : Measure IC₅₀ via ADP-Glo™ kinase assays, using gefitinib as a positive control.

- Cellular validation : Test dose-dependent cytotoxicity in EGFR-overexpressing cell lines (e.g., A549) with Western blotting for phospho-EGFR .

Advanced: How does this compound function in electrochemical H₂O₂ production?

As a redox mediator , it catalyzes O₂ reduction to H₂O₂ at -0.3 V (vs. Ag/AgCl). Surface-bound derivatives (e.g., trimethoxysilyl-functionalized analogs) enhance stability on electrode surfaces. Key metrics:

- Faradaic efficiency : >70% in 0.1 M PBS (pH 7).

- Durability : 90% activity retention after 50 cycles .

Basic: What analytical methods ensure purity and stability during storage?

- HPLC : C18 column with UV detection at 254 nm, using acetonitrile/water (70:30) mobile phase.

- Stability : Store at -20°C under argon; monitor degradation via TLC (Rf = 0.5 in ethyl acetate/hexane) .

Advanced: How do substituents modulate its bioactivity?

- Amino vs. thiol groups : Thiol derivatives (e.g., 2-chloro-3-[(mercaptomethyl)thio]-1,4-naphthoquinone) show 2-fold higher antibacterial activity than amino analogs due to enhanced electrophilicity .

- Hydroxyethylamino group : Improves water solubility and membrane permeability, critical for cellular uptake .

Advanced: What computational methods predict structure-activity relationships (SAR)?

- QSAR models : Use Gaussian 09 to calculate electronic parameters (e.g., HOMO-LUMO gap, dipole moment). A smaller gap (<3 eV) correlates with higher redox activity .

- MD simulations : GROMACS assesses binding stability in lipid bilayers, predicting bioavailability .

Advanced: How can conflicting data on pro-/antioxidant effects be reconciled?

- Dose dependency : Low concentrations (10⁻⁷ M) activate Nrf2-mediated antioxidant pathways, while high doses (10⁻³ M) overwhelm cellular defenses, inducing oxidative stress .

- Model specificity : Use in vitro radical scavenging assays (DPPH/ABTS) alongside in vivo zebrafish models to contextualize redox behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.